1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-
CAS No.: 24679-02-5
Cat. No.: VC16063688
Molecular Formula: C36H48N2O2
Molecular Weight: 540.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24679-02-5 |
|---|---|
| Molecular Formula | C36H48N2O2 |
| Molecular Weight | 540.8 g/mol |
| IUPAC Name | 1-(4-octoxyphenyl)-N-[4-[(4-octoxyphenyl)methylideneamino]phenyl]methanimine |
| Standard InChI | InChI=1S/C36H48N2O2/c1-3-5-7-9-11-13-27-39-35-23-15-31(16-24-35)29-37-33-19-21-34(22-20-33)38-30-32-17-25-36(26-18-32)40-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3 |
| Standard InChI Key | HCSQGZHPINRCAN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| Chemical Name | 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- |
| CAS Number | 24679-02-5 |
| Molecular Formula | |
| Molecular Weight | 540.789 g/mol |
| Synonyms | N,N'-Bis(4-n-octyloxybenzylidene)-1,4-phenylenediamine |
| Structure | Features a benzene core with two octyloxy-substituted phenylmethylene groups attached to the amine functionalities. |
Key Structural Features:
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Functional Groups: Two imine linkages () formed via Schiff base reactions.
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Substituents: Long octyloxy chains () that enhance hydrophobicity and solubility in organic solvents.
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Conjugation: The aromatic rings and imine bonds contribute to extended conjugation.
Synthesis
The synthesis of this compound typically involves a Schiff base condensation reaction between 1,4-benzenediamine and two equivalents of 4-(octyloxy)benzaldehyde.
Reaction Scheme:
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Mix 1,4-benzenediamine with an equimolar or slightly excess amount of 4-(octyloxy)benzaldehyde in ethanol or another polar solvent.
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Add a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation reaction.
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Stir the mixture under reflux until the reaction is complete (monitored by thin-layer chromatography).
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Isolate the product by filtration or recrystallization.
This reaction results in the formation of two imine bonds (), stabilizing the structure through conjugation.
Applications
The compound's unique structure makes it relevant in multiple fields:
4.1. Material Science
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Liquid Crystals: The long alkyl chains and rigid aromatic core suggest potential applications in liquid crystalline materials.
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Polymer Additives: Used as a stabilizer or modifier to enhance polymer properties such as UV resistance or thermal stability.
4.2. Organic Electronics
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The extended conjugation may make it useful in organic semiconductors or light-emitting diodes (OLEDs).
4.3. Coordination Chemistry
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The imine groups can act as ligands for metal coordination complexes, which could be explored for catalytic or sensing applications.
Safety and Handling
While specific toxicological data for this compound is not readily available, general precautions should be taken:
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Avoid inhalation, ingestion, or skin contact.
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Handle under fume hood conditions using protective gloves and eyewear.
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Dispose of waste following local regulations for organic chemicals.
Future Research Directions
Further studies could explore:
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Biological Activity: Schiff bases often exhibit antimicrobial or antioxidant properties.
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Optoelectronic Properties: Investigating its behavior in photovoltaic cells or OLEDs.
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Polymer Blends: Incorporating it into polymer matrices for enhanced material properties.
This comprehensive review highlights the unique attributes and potential applications of 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-. Its synthesis is straightforward, and its structural features offer versatility across various scientific disciplines.
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